molecular formula C11H11ClF3NO4S B2449494 Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate CAS No. 333446-72-3

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate

Cat. No. B2449494
CAS RN: 333446-72-3
M. Wt: 345.72
InChI Key: XOJQZEFHFHDJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound in the search results.


Molecular Structure Analysis

The molecular formula of this compound is C11H11ClF3NO4S, and its molecular weight is 345.72 . The SMILES representation of the molecule is COC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C .

Scientific Research Applications

Glycine Transporter Inhibition

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate is explored in research for its potential as a glycine transporter 1 (GlyT1) inhibitor. These inhibitors are of interest for their potential therapeutic effects in neuropsychiatric disorders. For instance, the compound 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide has been identified as a potent and orally available GlyT1 inhibitor. It has shown significant effects in rodent models for schizophrenia without causing undesirable central nervous system side effects (Yamamoto et al., 2016).

NF-kappaB and AP-1 Gene Expression Inhibition

Studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] have shown the inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. This class of compounds, including this compound, is studied for its potential in controlling gene expression related to inflammation and other cellular processes (Palanki et al., 2000).

Cyclooxygenase-2 Inhibition

Research has explored the use of this compound derivatives as inhibitors of cyclooxygenase-2 (COX-2). These inhibitors are significant in the study of inflammation and pain management. For example, a novel series of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidine-based COX-2 inhibitors with a different arrangement of substituents have been discovered and shown to be potent and selective (Swarbrick et al., 2009).

Visible-Light-Promoted Radical Methylation

The compound has been used in visible-light-promoted radical methylation reactions of electron-rich heteroarenes and N-arylacrylamides. This method offers a mild and efficient way to create various (phenylsulfonyl)methylated compounds, which are important in medicinal chemistry and materials science (Liu & Li, 2016).

properties

IUPAC Name

methyl 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO4S/c1-20-10(17)6-16(21(2,18)19)7-3-4-9(12)8(5-7)11(13,14)15/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJQZEFHFHDJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.